Chikusetsusaponin Ia

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

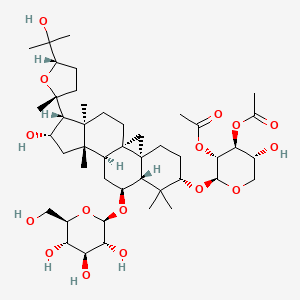

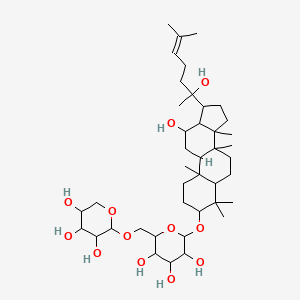

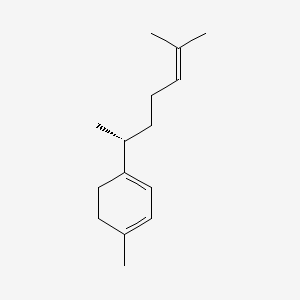

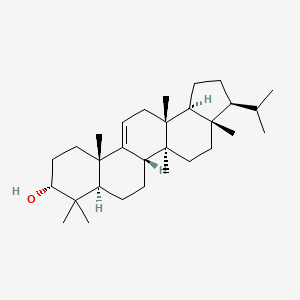

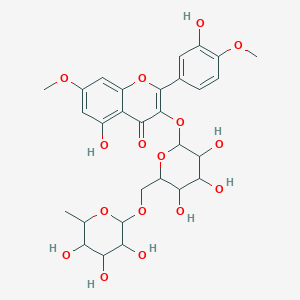

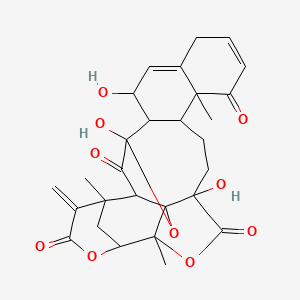

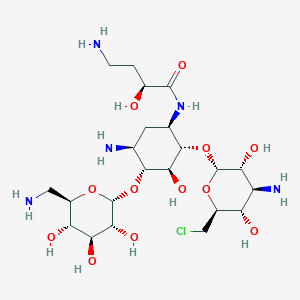

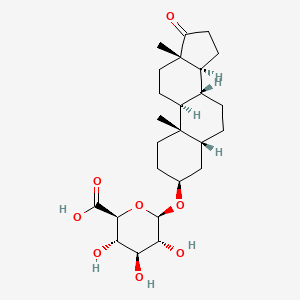

Chikusetsusaponin ia, also known as ginsenoside-RG(1) or sanchinoside C(1), belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.

This compound is a steroid saponin.

Wissenschaftliche Forschungsanwendungen

1. Structural Analysis and Identification

Chikusetsusaponin Ia, along with other saponins such as Chikusetsusaponin I, Ib, and IVa, has been structurally identified and analyzed in various studies. These saponins are minor constituents of Panacis Japonici Rhizoma (rhizome of Panax japonicum) (Lin, Kondo, & Shoji, 1976).

2. Anti-Obesity Effects

This compound has demonstrated potential anti-obesity effects. Studies have shown that chikusetsusaponins from Panax japonicus rhizomes prevent obesity in mice fed a high-fat diet, possibly by delaying intestinal absorption of dietary fat and inhibiting pancreatic lipase activity (Han et al., 2005).

3. Pharmacological Properties

Research has highlighted the pharmacological properties of this compound in traditional Chinese medicine. It has been observed to possess various activities like antipyretic, antitussive, expectorative, and antiinflammatory effects, along with impacting intestinal motility and stress ulcer prevention (Saito et al., 1977).

4. Anti-Inflammatory Effects

This compound has been studied for its anti-inflammatory properties. For instance, it was found to suppress the production of inflammatory markers in lipopolysaccharide-stimulated cells by inhibiting NF-κB activation and downregulating phosphorylation in certain pathways (Wang et al., 2015).

5. Antithrombotic Effect

A study on chikusetsusaponin IVa isolated from Ilex paraguariensis (Maté) demonstrated its antithrombotic effects, including the inhibition of thrombin-induced fibrinogen clotting and platelet aggregation, suggesting potential therapeutic applications (Dahmer et al., 2012).

6. Antiviral Properties

Chikusetsusaponin IVa has been evaluated for antiviral activities against various viruses such as HSV-1, HSV-2, and human cytomegalovirus. It showed potential in inhibiting viral replication and reducing the release of progeny viruses from infected cells (Rattanathongkom et al., 2009).

7. Anti-Cancer Potential

Research has also explored the anti-cancer activity of this compound. For example, it has been shown to induce cell cycle arrest by inhibiting nuclear translocation of β-catenin in cancer cells, suggesting a potential role in cancer therapy (Lee et al., 2015).

Eigenschaften

CAS-Nummer |

59252-86-7 |

|---|---|

Molekularformel |

C41H70O12 |

Molekulargewicht |

755 g/mol |

IUPAC-Name |

2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,49)22-11-16-40(7)29(22)23(42)18-27-38(5)15-13-28(37(3,4)26(38)12-17-39(27,40)6)53-36-34(48)32(46)31(45)25(52-36)20-51-35-33(47)30(44)24(43)19-50-35/h10,22-36,42-49H,9,11-20H2,1-8H3 |

InChI-Schlüssel |

DGSOBIYFLJXVQZ-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C)C)O)C)O)C |

Kanonische SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C)C)O)C)O)C |

melting_point |

194°C |

Physikalische Beschreibung |

Solid |

Synonyme |

ginsenoside Rg1 ginsenoside-Rg(1) panaxoside Rg1 sanchinoside C(1) sanchinoside C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(E)-3-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1253808.png)

![N-butyl-N-methyl-4-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)hydrazo]-4-oxobutanamide](/img/structure/B1253810.png)

![1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol](/img/structure/B1253815.png)

![(2S)-2-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-[(1S)-1-[(2S,5R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1253821.png)

![methyl (2R,4R,6S,12R)-4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate](/img/structure/B1253825.png)